molecular formula C15H15N3O4S B300674 3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(2-pyridinylmethylene)-1,3-thiazolidine-2,4-dione

3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(2-pyridinylmethylene)-1,3-thiazolidine-2,4-dione

Cat. No. B300674
M. Wt: 333.4 g/mol
InChI Key: MGRRHNLHOMQGGT-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(2-pyridinylmethylene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "MPTP" and is synthesized through a complex chemical process. The purpose of

Mechanism of Action

The mechanism of action of MPTP involves its ability to induce apoptosis in cancer cells. MPTP activates the caspase-3 pathway, which is a key pathway involved in the process of apoptosis. In addition, MPTP has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. This results in the suppression of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects:
MPTP has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPTP can induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, MPTP has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. In vivo studies have shown that MPTP can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPTP in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using MPTP in lab experiments is that it can be toxic to normal cells at high concentrations. Therefore, it is important to carefully control the concentration of MPTP used in lab experiments.

Future Directions

There are several future directions for the research on MPTP. One of the main areas of focus is the development of new anticancer drugs based on MPTP. Several studies have shown that MPTP has the potential to induce apoptosis in cancer cells and inhibit tumor growth. Therefore, further research is needed to explore the potential of MPTP as a therapeutic agent for cancer. In addition, future studies could focus on the optimization of the synthesis method for MPTP to improve its yield and purity. Furthermore, the toxicity of MPTP to normal cells could be further investigated to determine the safe concentration range for its use in lab experiments.

Synthesis Methods

The synthesis of MPTP involves a multi-step process that requires several chemical reagents and catalysts. The first step involves the reaction of 2-chloroacetyl chloride with morpholine in the presence of a base to form 2-(4-morpholinyl)-2-oxoethyl chloride. The second step involves the reaction of 2-(4-morpholinyl)-2-oxoethyl chloride with thiosemicarbazide in the presence of a base to form 3-(2-(4-morpholinyl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione. The final step involves the reaction of 3-(2-(4-morpholinyl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione with 2-pyridinecarboxaldehyde in the presence of a base to form 3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(2-pyridinylmethylene)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

MPTP has been extensively studied for its potential applications in the field of medicine. One of the main areas of research involves the use of MPTP as a potential anticancer agent. Several studies have shown that MPTP can induce apoptosis (cell death) in cancer cells by activating the caspase-3 pathway. In addition, MPTP has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase.

properties

Product Name

3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(2-pyridinylmethylene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

(5Z)-3-(2-morpholin-4-yl-2-oxoethyl)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H15N3O4S/c19-13(17-5-7-22-8-6-17)10-18-14(20)12(23-15(18)21)9-11-3-1-2-4-16-11/h1-4,9H,5-8,10H2/b12-9-

InChI Key

MGRRHNLHOMQGGT-XFXZXTDPSA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=O

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=CC=N3)SC2=O

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=CC=N3)SC2=O

Origin of Product

United States

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